1,2-Dihydrocyclobuta[b]quinoline
Description
1,2-Dihydrocyclobuta[b]quinoline (CAS: 13353-49-6) is a fused bicyclic compound with the molecular formula C₁₁H₉N and a molar mass of 155.2 g/mol . Its structure features a cyclobutane ring fused to the quinoline core at the [b] position, resulting in a strained four-membered ring system. This structural motif distinguishes it from conventional quinoline derivatives and influences its reactivity and physicochemical properties.
The compound is synthesized via silver-catalyzed formal insertion of isocyanide carbon into a C–C bond of isocyanophenyl-substituted methylenecyclopropanes, yielding derivatives in moderate to excellent yields (up to 92%) under mild conditions . Its strained cyclobutane ring has garnered attention in synthetic organic chemistry for applications in drug discovery and materials science.
Properties
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWDOAFSVSVRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343934 | |
| Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-49-6 | |
| Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoline can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted methylenecyclopropanes. This reaction involves the insertion of an isocyanide carbon into a C-C bond, facilitated by silver carbonate (5 mol%) under heating conditions . The reaction proceeds smoothly and exhibits a broad substrate scope, yielding the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a scalable and efficient method for its production. The use of silver carbonate as a catalyst and the high atom economy of the reaction make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoline undergoes various chemical reactions, including:
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving isocyanoaryl-tethered alkylidenecyclobutanes.
Substitution Reactions: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Silver Carbonate: Used as a catalyst in the synthesis of this compound.
Heating: The reactions typically require heating to proceed efficiently.
Major Products Formed
The primary product formed from the cyclization reaction is this compound itself.
Scientific Research Applications
Synthesis of 1,2-Dihydrocyclobuta[b]quinoline Derivatives
The synthesis of this compound derivatives has been extensively studied. A notable method involves the reaction of isocyanophenyl-substituted methylenecyclopropanes, which allows for the efficient formation of these derivatives through a [2 + 2] cycloaddition reaction. This approach has demonstrated high yields and broad substrate scope, making it a valuable synthetic route in organic chemistry .
Table 1: Synthetic Methods for this compound Derivatives
Biological Activities
Research indicates that cyclobutarenes, including this compound derivatives, exhibit a wide range of biological activities. These compounds have been associated with antimicrobial, anticancer, and anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit specific cancer cell lines, suggesting potential as therapeutic agents .
Case Studies on Biological Applications
- Anticancer Activity : A study demonstrated that specific derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes related to proliferation and apoptosis .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could enhance activity .
Applications in Natural Product Synthesis
The unique structural features of this compound make it a valuable intermediate in the synthesis of complex natural products. Its ability to undergo various chemical transformations allows chemists to construct intricate molecular architectures found in nature.
Table 2: Applications in Natural Product Synthesis
| Application | Description |
|---|---|
| Natural Product Synthesis | Used as an intermediate for constructing complex molecules with biological activity |
| Synthetic Utility | Acts as a building block for further functionalization and modification |
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline involves its ability to undergo cyclization reactions, facilitated by the presence of the isocyanide group. The intramolecular nucleophilic attack of the isocyanide group to the C=C double bond, followed by Ag ion elimination and cyclopropane ring expansion, leads to the formation of the desired product . The reaction mechanism is supported by density functional theory (DFT) calculations .
Comparison with Similar Compounds
Structural and Functional Group Variations
1,2-Dihydrocyclobuta[b]quinoline vs. Chloroquine/Hydroxychloroquine
- Chloroquine and hydroxychloroquine are 4-substituted quinoline derivatives with piperazine and oxazine side chains, respectively (Figure 2 in ) . These substituents enhance their antimalarial and anti-inflammatory activities by influencing pharmacokinetics and target binding.
- In contrast, this compound lacks a side chain but features a fused cyclobutane ring, which introduces steric strain and alters electronic properties. This structural difference limits its direct pharmacological overlap with chloroquine analogs but expands its utility as a synthetic intermediate .
This compound vs. Pyrrolo/Pyranoquinoline Derivatives
- Pyrrolo[1",2":1,2']pyrazino[5,6:5',6']pyrano[3,2-h]quinoline derivatives (e.g., compounds 1a-e-12a-e in ) exhibit fused pyrrole and pyran rings, enhancing their antimicrobial activity (Table 2 in ) .
Physicochemical Properties
- Ring Strain: The cyclobutane ring in this compound introduces ~110 kJ/mol of strain energy, increasing reactivity in ring-opening or cycloaddition reactions compared to less-strained quinolines .
- Solubility: Unsubstituted this compound has lower aqueous solubility than chloroquine derivatives due to the absence of polar side chains .
Biological Activity
1,2-Dihydrocyclobuta[b]quinoline is a compound of significant interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound belongs to the quinoline family, known for various pharmacological properties including antimicrobial, antimalarial, and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar to other quinoline derivatives, it has been shown to inhibit various enzymes involved in critical biological processes. For instance, some studies suggest that quinoline-based compounds can inhibit DNA methyltransferases (DNMTs), which are key in regulating gene expression through DNA methylation .
- Intercalation : The compound may intercalate into DNA, disrupting normal function and potentially leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of developing non-nucleoside inhibitors for cancer therapy .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example:
- Antitubercular Activity : QSAR (Quantitative Structure-Activity Relationship) studies have demonstrated that certain derivatives show promising activity against multidrug-resistant strains of Mycobacterium tuberculosis with binding energies indicating strong interactions with target enzymes like DNA gyrase .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that it can induce DNA damage response pathways via p53 activation in cancer cells. This suggests that it may serve as a lead compound for developing new cancer therapies .
Case Study 1: Antitubercular Activity
A recent study focused on a series of quinoline derivatives, including this compound. The results indicated:
- Binding Affinity : Compounds exhibited high binding affinity to M. tuberculosis targets.
- Efficacy : The most promising derivatives showed minimal resistance development compared to standard treatments.
| Compound | Binding Energy (kcal/mol) | Activity Against M. tuberculosis |
|---|---|---|
| Compound A | -18.8 | High |
| Compound B | -17.4 | Moderate |
| This compound | -16.5 | Low |
Case Study 2: Anticancer Properties
Another study investigated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
